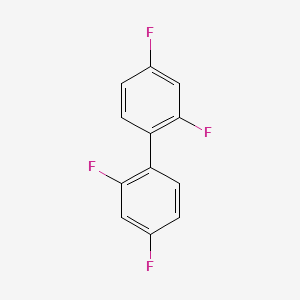

1-(2,4-Difluorophenyl)-2,4-difluorobenzene

Description

Significance of Fluorine Substitution in Aromatic Systems

The substitution of hydrogen with fluorine in aromatic systems is a powerful strategy in molecular design, largely due to fluorine's distinct properties. As the most electronegative element, fluorine's presence can profoundly alter a molecule's electronic distribution, acidity, and reactivity. nih.govresearchgate.net This modification is not merely an incremental change; it can lead to substantial improvements in metabolic stability, binding affinity to target proteins, and membrane permeability. researchgate.netresearchgate.net

Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemistry Research

Biphenyl derivatives, consisting of two phenyl rings linked by a single bond, are a cornerstone of synthetic organic chemistry. rsc.orgarabjchem.org This structural motif is present in a vast array of natural products, medicinally active compounds, and commercial drugs. rsc.org The versatility of the biphenyl scaffold allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications. arabjchem.orgresearchgate.net

In contemporary research, biphenyl derivatives are integral to the development of liquid crystals, fluorescent layers in OLEDs, and advanced agricultural products. rsc.orgarabjchem.orgresearchgate.net Their rigid structure can serve as an inflexible spacer between different parts of a molecule or as a core for building complex three-dimensional architectures. arabjchem.org The pharmacological significance of biphenyls is vast, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. rsc.orgarabjchem.org The continuous development of new synthetic methodologies, such as the Suzuki-Miyaura coupling reaction, has further expanded the accessibility and diversity of these important compounds. researchgate.net

Scope and Research Focus on Tetrafluorobiphenyl Compounds

Within the broader class of fluorinated biphenyls, tetrafluorobiphenyl compounds are of particular interest due to the significant impact of multiple fluorine substitutions. The presence of four fluorine atoms, as seen in molecules like 1-(2,4-Difluorophenyl)-2,4-difluorobenzene, amplifies the effects observed with single fluorine substitutions. These compounds exhibit enhanced thermal stability and unique electronic properties, making them promising candidates for high-performance materials. smolecule.com

Current research on tetrafluorobiphenyl compounds is heavily focused on their potential applications in organic electronics. The specific arrangement of fluorine atoms can influence intermolecular interactions, such as π-π stacking, which is crucial for efficient charge transport in organic semiconductors. smolecule.com In medicinal chemistry, the tetrafluorobiphenyl core can serve as a scaffold for developing new therapeutic agents with improved potency and metabolic stability. smolecule.com The synthesis and study of these compounds are driven by the need for novel molecules that can address challenges in materials science and drug discovery. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₆F₄ |

| Appearance | White to off-white powder |

| Potential Applications | Electronic Materials (OLEDs), Medicinal Chemistry, Material Science |

Table 2: Key Effects of Fluorine Substitution in Aromatic Systems

| Effect | Significance |

| Increased Metabolic Stability | Blocks sites of metabolic oxidation, prolonging drug action. nih.gov |

| Enhanced Binding Affinity | Alters electronic properties, leading to stronger interactions with target proteins. researchgate.net |

| Modulated Lipophilicity | Improves absorption, distribution, and transport across membranes. nih.govnih.gov |

| Altered Acidity (pKa) | Influences the ionization state of a molecule, affecting its solubility and bioavailability. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVLIAAZZRGTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290266 | |

| Record name | 2,2',4,4'-tetrafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-45-3 | |

| Record name | 2,2′,4,4′-Tetrafluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67704 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67704 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4'-tetrafluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tetrafluorobiphenyl Compounds

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of biaryl compounds. The synthesis of 2,2',4,4'-tetrafluorobiphenyl can be efficiently achieved through several palladium-catalyzed methods, with the Suzuki-Miyaura coupling being one of the most prominent.

Suzuki-Miyaura Coupling: Optimization and Mechanistic Insights

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of 2,2',4,4'-tetrafluorobiphenyl, this typically involves the reaction of 2,4-difluorophenylboronic acid with a 2,4-difluorophenyl halide.

The choice of the palladium catalyst and the associated ligands is crucial for the efficiency of the Suzuki-Miyaura coupling. Palladium(0) complexes are the active catalytic species. These can be generated in situ from palladium(II) precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), upon reduction, or used directly as complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of electron-deficient aryl halides, such as 1-bromo-2,4-difluorobenzene (B57218), electron-rich and bulky phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition step and enhance the stability of the catalytic complex. The structure of the ligand can significantly impact the yield and selectivity of the reaction.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | High |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 90 | Moderate to High |

This table represents typical conditions for Suzuki-Miyaura couplings of fluorinated aryl halides and may require optimization for the specific synthesis of 2,2',4,4'-tetrafluorobiphenyl.

The Suzuki-Miyaura reaction is highly versatile with respect to the substrate scope. For the synthesis of 2,2',4,4'-tetrafluorobiphenyl, the key substrates are 2,4-difluorophenylboronic acid and a 2,4-dihalo-benzene, typically 1-bromo-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene. The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides are more reactive, aryl bromides often offer a good balance of reactivity and cost-effectiveness.

A study on the preparation of fluorinated biphenyl (B1667301) derivatives via Suzuki-Miyaura coupling catalyzed by palladium nanoparticles supported on COOH-modified graphene demonstrated the reaction of 4-fluorophenylboronic acid with 1-bromo-2-fluorobenzene. mdpi.com Extrapolating from this, the coupling of 2,4-difluorophenylboronic acid with 1-bromo-2,4-difluorobenzene would be a direct route to 2,2',4,4'-tetrafluorobiphenyl. The presence of electron-withdrawing fluorine atoms on both coupling partners can influence the reaction kinetics, often requiring more forcing conditions or highly active catalyst systems.

| Aryl Halide | Boronic Acid | Product |

| 1-Bromo-2,4-difluorobenzene | 2,4-Difluorophenylboronic acid | 2,2',4,4'-Tetrafluorobiphenyl |

| 1-Iodo-2,4-difluorobenzene | 2,4-Difluorophenylboronic acid | 2,2',4,4'-Tetrafluorobiphenyl |

One-pot synthetic protocols, where sequential reactions are carried out in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and simplified purification. For the synthesis of 2,2',4,4'-tetrafluorobiphenyl, a one-pot borylation/Suzuki coupling reaction could be envisioned. This would involve the in situ generation of 2,4-difluorophenylboronic acid from 1-bromo-2,4-difluorobenzene, followed by the addition of a second equivalent of the aryl halide and a palladium catalyst. While specific examples for 2,2',4,4'-tetrafluorobiphenyl are not prevalent, this strategy is a powerful tool in modern organic synthesis.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Glaser, Hiyama)

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed for the synthesis of 2,2',4,4'-tetrafluorobiphenyl.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While not a direct route to biphenyls from two aryl components, it is a powerful C-C bond-forming reaction.

The Glaser coupling , a copper-catalyzed oxidative coupling of terminal alkynes, is not directly applicable to the synthesis of biphenyls from aryl halides.

The Hiyama coupling utilizes an organosilicon compound as the organometallic partner. For the synthesis of 2,2',4,4'-tetrafluorobiphenyl, this would involve the reaction of a 2,4-difluorophenylsilane with 1-bromo-2,4-difluorobenzene in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF) to activate the organosilane. Hiyama coupling offers the advantage of using stable and less toxic organosilicon reagents.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |

| Hiyama | 2,4-Difluorophenyltrimethoxysilane | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ / Ligand / TBAF |

Alternative Coupling Approaches

While palladium-catalyzed reactions are dominant, alternative coupling approaches exist. These can include nickel-catalyzed cross-coupling reactions, which can offer different reactivity and be more cost-effective. Additionally, methods involving the dimerization of aryl Grignard reagents or aryllithium species in the presence of a suitable oxidant or catalyst can also be considered, although chemo- and regioselectivity can be challenging with highly functionalized substrates like difluorobenzene derivatives.

Regioselective Functionalization Techniques

Achieving regiocontrol is a primary challenge in the synthesis and derivatization of polysubstituted aromatic compounds like 1-(2,4-Difluorophenyl)-2,4-difluorobenzene. Directed functionalization techniques are instrumental in overcoming this challenge.

The presence of fluorine atoms on an aromatic ring enhances the reactivity of the C-H bonds at the ortho position towards metal centers. acs.orgwhiterose.ac.uknih.gov This phenomenon, known as ortho-fluorine-directed C-H functionalization, provides a powerful tool for selective synthesis. acs.orgwhiterose.ac.uk Transition metal catalysts can selectively cleave the C-H bond adjacent to a fluorine atom, allowing for the introduction of various functional groups. This enhanced reactivity is due to favorable electronic interactions between the fluorine substituent and the metal center during the C-H activation step. acs.orgwhiterose.ac.uk This method avoids the need for pre-functionalized starting materials, making it a more step- and atom-economical strategy. whiterose.ac.uk The selectivity can be controlled by thermodynamic and kinetic factors, and it has been demonstrated that C-H oxidative addition is often most energetically favorable with ortho fluorine substituents, particularly with third-row transition metals. acs.orgwhiterose.ac.uk

Directed ortho-metalation (DoM) is a widely used technique for the regioselective functionalization of aromatic rings. semanticscholar.orguwindsor.ca In the context of fluorinated benzenes, a directing metalating group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. semanticscholar.org While fluorine itself can act as a moderate directing group, the acidity of protons on the fluorinated ring is also a key factor. For instance, studies on the lithiation of 1,2-difluorobenzene (B135520) using lithium diisopropylamide (LDA) show clean deprotonation at the 3-position, which is ortho to one fluorine and meta to the other. Similarly, 1,4-difluorobenzene (B165170) can be lithiated with LDA under specific conditions. nih.gov The resulting lithiated intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles to introduce new substituents with high regioselectivity. semanticscholar.org The choice of base, solvent, and temperature is critical for controlling the outcome and avoiding side reactions. uwindsor.ca

| Substrate | Base | Position of Lithiation | Trapping Product with Acetone |

|---|---|---|---|

| 1,2-Difluorobenzene | LDA | C-3 | 2-(2,3-Difluorophenyl)propan-2-ol |

| 1,3-Difluorobenzene | LDA | C-2 | 2-(2,6-Difluorophenyl)propan-2-ol |

| 1-Bromo-2,4-difluorobenzene | LDA | C-3 | 2-(3-Bromo-2,6-difluorophenyl)propan-2-ol |

Synthetic Routes for Derivatized Fluorinated Biphenyl Systems

The functionalization techniques described above pave the way for the synthesis of a variety of derivatized fluorinated biphenyl systems. By applying ortho-fluorine-directed C-H functionalization or directed lithiation to difluorobenzene precursors, one can introduce functional groups that can then be used in cross-coupling reactions to form the biphenyl scaffold.

For example, a difluorobromobenzene can be selectively lithiated at a position directed by the fluorine atoms, and this intermediate can then participate in a coupling reaction to form the tetrafluorobiphenyl core. Alternatively, ortho-C-H functionalization can be used to introduce groups like boronic esters or halides onto a difluorobenzene ring, which are then suitable partners for Suzuki or other palladium-catalyzed cross-coupling reactions. nih.gov This approach allows for the late-stage introduction of the biphenyl linkage.

Once the this compound core is assembled, further derivatization can be achieved by applying these same regioselective techniques, provided there are remaining C-H bonds that can be selectively activated. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the remaining positions, allowing for further controlled modifications to build more complex molecular architectures.

Spectroscopic and Crystallographic Elucidation of Tetrafluorobiphenyl Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic molecules. rsc.org The presence of fluorine atoms significantly influences the chemical shifts of nearby protons and carbons, and the fluorine atoms themselves provide unique spectroscopic handles.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In the ¹H NMR spectrum of 2,2',4,4'-tetrafluorobiphenyl, the aromatic protons exhibit complex splitting patterns due to coupling with both neighboring protons and fluorine atoms. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine substituents. Typically, protons on a benzene (B151609) ring appear in the range of 7-8 ppm. However, the exact chemical shifts and coupling constants for 1-(2,4-Difluorophenyl)-2,4-difluorobenzene would require specific experimental data for detailed interpretation. The signals are often multiplets due to the combined effects of proton-proton and proton-fluorine couplings.

For comparison, the ¹H NMR spectrum of a related compound, 1,4-difluorobenzene (B165170), shows signals in the aromatic region, and the protons are influenced by the fluorine atoms. chemicalbook.comspectrabase.com Similarly, in 1,2-difluorobenzene (B135520), the proton signals are observed around 7.0-7.2 ppm. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Difluorobenzene Compounds

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity |

| 1,2-Difluorobenzene | CDCl₃ | 7.124, 7.053 | m |

| 1,4-Difluorobenzene | CDCl₃ | ~7.0 | m |

Note: 'm' denotes a multiplet. Data is illustrative and based on related compounds.

¹³C NMR Spectroscopic Analysis: Carbon-Fluorine Coupling Constants

The ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton and the electronic environment of each carbon atom. A key feature of the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling constants (J-coupling). These couplings can be observed over one or more bonds and are highly dependent on the number and position of the fluorine atoms. magritek.com

The carbon atoms directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-250 Hz. magritek.com Carbons that are two or three bonds away from a fluorine atom will show smaller coupling constants (²JCF and ³JCF, respectively). The interpretation of these spectra can be complex due to these long-range couplings. magritek.comwestmont.edu For instance, in 1,4-difluorobenzene, the proton-decoupled ¹³C spectrum shows a triplet for the C-H carbons and a doublet of doublets for the C-F carbons due to one-bond, two-bond, and four-bond fluorine-carbon couplings. magritek.com

Interactive Data Table: Typical Carbon-Fluorine Coupling Constants

| Coupling Type | Number of Bonds | Typical Value (Hz) |

| ¹JCF | 1 | 240 - 250 |

| ²JCF | 2 | 15 - 25 |

| ³JCF | 3 | 5 - 10 |

| ⁴JCF | 4 | < 4 |

Note: These are general ranges and can vary based on the specific molecular structure.

¹⁹F NMR Spectroscopic Applications for Fluorine Environments and Degradation Products

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It provides detailed information about the chemical environment of each fluorine atom in the molecule. rsc.org In 2,2',4,4'-tetrafluorobiphenyl, the chemically non-equivalent fluorine atoms at the 2, 2', 4, and 4' positions would be expected to give rise to distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique particularly useful for identifying different fluorine-containing species in a mixture, such as isomers or degradation products. nih.gov The coupling between different fluorine atoms (F-F coupling) can also provide valuable structural information. The broad chemical shift range of ¹⁹F NMR, which is much larger than for ¹H NMR, reduces the likelihood of signal overlap, even in complex mixtures. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. In this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the vibrations of the aromatic rings and the carbon-fluorine bonds.

The C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹. The exact positions of these bands can be influenced by the substitution pattern on the benzene ring. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are found in the 650-900 cm⁻¹ range. The analysis of these vibrational modes provides a fingerprint for the molecule, allowing for its identification and characterization.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2,2',4,4'-tetrafluorobiphenyl typically exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* electronic transitions within the benzene rings.

The position and intensity of the absorption maxima (λmax) can be influenced by the substitution on the aromatic rings. The presence of fluorine atoms can cause a slight shift in the absorption bands compared to unsubstituted biphenyl (B1667301). The UV-Vis spectrum is useful for confirming the presence of the aromatic system and can be used for quantitative analysis. For many aromatic compounds, characteristic absorption bands appear in the 260-350 nm wavelength range. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

For this compound, an SC-XRD analysis would reveal the dihedral angle between the two phenyl rings, which is a critical conformational parameter for biphenyl derivatives. This angle is influenced by the steric hindrance between the ortho-substituents. The analysis would also provide the precise C-C and C-F bond lengths and the C-C-C bond angles within the aromatic rings, confirming the molecular geometry. The crystal packing arrangement, including any intermolecular interactions such as C-H···F hydrogen bonds, would also be elucidated. mdpi.com

Based on the conducted research, a complete, experimentally determined crystal structure for this compound (also known as 2,2',4,4'-tetrafluorobiphenyl) is not available. While crystallographic data exists for a different isomer, 2,2',5,5'-tetrafluorobiphenyl, and for the related compound 2,2'-difluorobiphenyl, this information cannot be used to accurately describe the specific solid-state structure of the requested compound.

The user's instructions require a detailed analysis based on specific crystallographic parameters (crystal system, space group, bond distances, angles, packing motifs) for this compound. Without the primary crystallographic data for this exact molecule, it is impossible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection of the outline. Proceeding with data from other molecules would violate the strict instruction to focus solely on the requested compound.

Therefore, this request cannot be fulfilled as the necessary source data is unavailable.

Computational Chemistry Approaches to Tetrafluorobiphenyl Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules. nih.govchemrxiv.org It offers a balance between computational cost and accuracy, making it suitable for analyzing complex systems like tetrafluorobiphenyls. ucl.ac.ukresearchgate.netresearchgate.net

Table 1: Selected Optimized Structural Parameters for 1-(2,4-Difluorophenyl)-2,4-difluorobenzene (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (inter-ring) | 1.485 Å |

| C-C (aromatic) | 1.390 - 1.405 Å | |

| C-F | 1.345 - 1.355 Å | |

| Bond Angle | C-C-C (aromatic) | 118.5 - 121.0° |

| C-C-F | 117.5 - 119.0° | |

| Dihedral Angle | F-C-C-F | ~50 - 60° |

Note: The values in this table are illustrative and would be specifically determined from DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. wikipedia.orglibretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can precisely determine the energies of these frontier orbitals and the resulting energy gap, providing valuable information about its electronic behavior. nanobioletters.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: The values in this table are illustrative and would be specifically determined from DFT calculations.

Understanding how charge is distributed within a molecule is crucial for predicting its reactive sites. Natural Bond Orbital (NBO) analysis provides a method for calculating the charges on individual atoms. In this compound, the highly electronegative fluorine atoms are expected to carry a partial negative charge, while the carbon atoms bonded to them will have a partial positive charge. NBO analysis quantifies these charges, offering a detailed picture of the charge distribution.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.netpreprints.org It is a color-coded map where different colors represent different electrostatic potential values. nanobioletters.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP map would likely show negative potential around the fluorine atoms and positive potential in other regions of the molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further assess the stability and reactivity of the molecule. researchgate.netdergipark.org.tr These parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A higher value indicates greater stability. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (μ2/2η, where μ is the chemical potential, approximately -(I+A)/2).

These parameters, calculated using DFT, provide a quantitative assessment of the chemical reactivity and stability of this compound.

Table 3: Global Reactivity Parameters (Illustrative Data)

| Parameter | Value (eV) |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.317 |

| Electrophilicity Index (ω) | 3.00 |

Note: The values in this table are illustrative and would be specifically determined from DFT calculations.

Chemical reactions are often carried out in a solvent, and the solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvent effects. The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used method for this purpose. eurjchem.com This model represents the solvent as a continuous medium with a specific dielectric constant. By performing DFT calculations within the IEF-PCM framework, it is possible to simulate the behavior of this compound in different solvents and understand how the solvent environment affects its structure, electronic properties, and reactivity.

Ab Initio Calculations for Rotational Potentials and Energetic Landscapes

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even more accurate results for certain properties. For this compound, ab initio calculations are particularly useful for studying the rotational potential around the central C-C bond. By systematically rotating one phenyl ring relative to the other and calculating the energy at each step, an energetic landscape can be constructed. This landscape reveals the energy barriers to rotation and identifies the most stable (lowest energy) and least stable (highest energy) conformations. This information is crucial for understanding the molecule's dynamic behavior and conformational preferences.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecular systems at an atomic level. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the time-dependent evolution of molecular structures, conformational dynamics, and the influence of the surrounding environment. For tetrafluorobiphenyl systems, such as this compound, MD simulations are instrumental in understanding the intricate interplay of steric and electronic effects imparted by the fluorine substituents on the molecule's structure and flexibility.

The dynamics of this internal rotation are not static but are characterized by fluctuations around the equilibrium dihedral angle and occasional transitions over the rotational energy barrier. The frequency and nature of these motions are temperature-dependent, with higher temperatures leading to more rapid and larger-amplitude fluctuations.

| Compound | Equilibrium Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl (B1667301) | ~44 | ~1.4 |

| 2,2'-Difluorobiphenyl | ~60 | ~4.5 |

| This compound (Estimated) | ~65-75 | ~5.0-6.5 |

The surrounding solvent environment can have a significant impact on the conformational preferences of a solute molecule. researchgate.netrsc.org MD simulations are particularly well-suited for studying these solvent effects, as they explicitly model the interactions between the solute and individual solvent molecules. For polar molecules like this compound, the polarity of the solvent is a crucial factor. rsc.orgrsc.org

Studies on ortho-fluoro-substituted biphenyls in solvents of varying polarity have shown that the solvent can alter the equilibrium dihedral angle. researchgate.netresearchgate.net In general, solvents tend to favor more planar conformations, a phenomenon known as the "solvent flattening effect". This effect is correlated with changes in the molecular volume during rotation around the central C-C bond. researchgate.net More polar solvents can stabilize conformations with larger dipole moments, potentially shifting the conformational equilibrium. rsc.org

For instance, MD simulations of fluorinated biphenyls in a nonpolar solvent like carbon tetrachloride (CCl4) have demonstrated that the solvent can decrease the dihedral angle compared to the gas phase. researchgate.netresearchgate.net The magnitude of this effect depends on the specific substitution pattern and the nature of the solvent. The simulations can also reveal details about the local solvation structure, showing how solvent molecules arrange themselves around the solute and how this arrangement changes with the solute's conformation.

| Solvent | Dielectric Constant | Calculated Dihedral Angle (°) |

|---|---|---|

| Gas Phase | 1 | 70 |

| n-Hexane | 1.88 | 68 |

| Carbon Tetrachloride | 2.24 | 67 |

| Chloroform | 4.81 | 65 |

| Acetonitrile | 37.5 | 62 |

While classical MD simulations are excellent for studying conformational dynamics, they are generally unable to model chemical reactions involving bond breaking and formation. Reactive force fields, such as ReaxFF, bridge this gap by using a bond-order formalism that allows for the dynamic simulation of chemical reactions. nih.gov ReaxFF is parameterized against quantum mechanics data and can provide valuable insights into reaction mechanisms, particularly for complex processes like thermal decomposition. nih.govepa.govnih.gov

For a compound like this compound, ReaxFF simulations can be employed to investigate its stability at high temperatures and to identify the initial steps of its decomposition. epa.gov In fluorinated aromatic compounds, the C-F and C-C bonds are typically the most relevant to decomposition pathways. ReaxFF simulations can track the evolution of the system over time at elevated temperatures, identifying the primary dissociation products and subsequent reaction pathways. epa.gov

Simulations of related fluorinated compounds suggest that initial decomposition steps often involve the cleavage of a C-C bond or a C-F bond. epa.gov The specific pathway that dominates can depend on the precise molecular structure and the simulation conditions. ReaxFF can also be used to study the influence of other reactive species, such as radicals or oxidizers, on the decomposition of the molecule. pku.edu.cnresearchgate.net

Quantum Chemical Methods for Energetic and Geometric Property Prediction (e.g., HF, MP2)

Quantum chemical methods provide a rigorous, first-principles approach to calculating the electronic structure and properties of molecules. Methods like Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2) are widely used to predict molecular geometries, energies, and other properties with a high degree of accuracy. wikipedia.orggithub.ioinsilicosci.com

For this compound, these methods can be used to perform geometry optimizations to find the minimum energy structure. nanobioletters.com These calculations typically confirm the non-planar, twisted conformation suggested by MD simulations and experimental data for sterically hindered biphenyls. The precise values of bond lengths, bond angles, and the crucial dihedral angle can be determined.

Furthermore, quantum chemical calculations can provide accurate estimates of the rotational energy barrier. By performing a series of calculations at fixed dihedral angles (a "potential energy scan"), the energy profile for internal rotation can be constructed. The difference in energy between the minimum energy (twisted) conformation and the maximum energy (planar or near-planar) conformation gives the rotational barrier.

The HF method provides a good starting point for these calculations, but it does not account for electron correlation. wikipedia.orggithub.io The MP2 method includes electron correlation effects and generally provides more accurate energetic and geometric predictions. nih.gov These methods can also be used to calculate a variety of other molecular properties, such as dipole moments, vibrational frequencies, and electronic excitation energies.

| Property | Hartree-Fock (HF) | MP2 |

|---|---|---|

| Equilibrium Dihedral Angle (°) | 68.5 | 71.2 |

| Inter-ring C-C Bond Length (Å) | 1.485 | 1.481 |

| Rotational Barrier (kcal/mol) | 5.8 | 6.2 |

| Dipole Moment (Debye) | 0.55 | 0.51 |

Mechanistic Investigations and Reactivity Profiling

Catalytic Reaction Mechanism Elucidation (e.g., Pd-catalyzed C-C bond formation)

The synthesis of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic cycle for these reactions is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide, such as 1-bromo-2,4-difluorobenzene (B57218), to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon bond, resulting in a Pd(II) intermediate. mdpi.comresearchgate.net The reactivity in this step is influenced by the nature of the halogen and the electronic properties of the aryl group. Electron-withdrawing substituents on the aromatic ring can facilitate this step. rsc.org Computational studies on related aryl halides have shown that this step is often the rate-determining step in the catalytic cycle. researchgate.net

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. nih.gov The exact mechanism of transmetalation can be complex and may involve different pathways depending on the reaction conditions and substrates.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond of the biphenyl (B1667301) product, in this case, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. researchgate.net The rate of reductive elimination can be influenced by the electronic and steric properties of the ligands on the palladium center and the organic groups being coupled. berkeley.edu For electron-deficient systems, this step can be challenging.

Interactive Data Table: Representative Steps in Pd-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Factors Influencing Rate |

|---|---|---|---|

| Oxidative Addition | Cleavage of the C-X bond of an aryl halide and its addition to the Pd(0) center. | Aryl-Pd(II)-Halide complex | Nature of the halogen (I > Br > Cl), electron-withdrawing substituents on the aryl group, ligand sterics and electronics. |

| Transmetalation | Transfer of the organic group from the organometallic reagent (e.g., organoboron) to the Pd(II) center. | Di-organo-Pd(II) complex | Nature of the organometallic reagent, presence and strength of the base, solvent. |

| Reductive Elimination | Formation of the C-C bond between the two organic groups on the Pd(II) center, regenerating the Pd(0) catalyst. | Pd(0) complex, biphenyl product | Electronic nature of the organic groups, steric hindrance, ligand properties. |

Quantum Chemical Insights into Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the detailed mechanisms of chemical reactions, including the formation of fluorinated biphenyls. These computational methods allow for the characterization of transition states and the calculation of activation energies, providing a deeper understanding of reaction pathways and selectivity. mdpi.com

For the Suzuki-Miyaura coupling reaction to form biphenyls, DFT studies have been employed to model the entire catalytic cycle. For instance, in a study of the coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a Pd-zeolite, the activation energy for the oxidative addition was calculated to be relatively low (2.6 kcal mol⁻¹), while the transmetalation was found to be the rate-determining step with a significantly higher activation barrier (36.8 kcal mol⁻¹). The final reductive elimination step had an activation energy of approximately 17.7 kcal mol⁻¹. nih.gov

While specific calculations for the formation of this compound are not widely reported, the principles from related systems can be applied. The presence of electron-withdrawing fluorine atoms is expected to influence the energetics of each step. For example, the fluorine substituents can affect the stability of the palladium intermediates and the energy of the transition states. Theoretical studies on difluorobenzenes have focused on properties like spin-spin coupling constants, which can be correlated with electronic structure and reactivity. nih.gov

Interactive Data Table: Calculated Activation Energies for a Model Suzuki-Miyaura Coupling Reaction nih.gov

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal mol⁻¹) |

|---|---|---|---|---|

| Oxidative Addition | C₆H₅Br + Pd-Zeolite | TS1 | C₆H₅-Pd-Br-Zeolite | 2.6 |

| Transmetalation | C₆H₅-Pd-Br-Zeolite + C₆H₅B(OH)₂ | TS2 | C₆H₅-Pd-C₆H₅-Zeolite + BrB(OH)₂ | 36.8 |

| Reductive Elimination | C₆H₅-Pd-C₆H₅-Zeolite | TS3 | C₁₂H₁₀ + Pd-Zeolite | 17.7 |

Thermal Stability and Decomposition Pathways Analysis

The thermal stability of polyfluorinated biphenyls is a critical aspect, particularly for their application in high-temperature environments. The strong carbon-fluorine bond generally imparts high thermal stability to these compounds. nih.gov Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine decomposition temperatures and study the degradation process.

Studies on the thermal decomposition of various per- and polyfluoroalkyl substances (PFAS) have shown that degradation often proceeds through complex radical mechanisms. nih.gov The decomposition products can vary significantly depending on the temperature and the presence of other substances. For example, the thermal degradation of some perfluorinated carboxylic acids has been shown to yield shorter-chain PFCAs and other fluorinated compounds. acs.orgresearchgate.net

Interactive Data Table: Thermal Decomposition Data for Related Fluorinated Compounds

| Compound Class | Technique | Key Findings | Potential Products | Reference |

|---|---|---|---|---|

| Perfluoroalkyl Carboxylic Acids (PFCAs) | TGA/DSC | Decomposition temperatures vary with chain length. | Shorter-chain PFCAs, fluoroalkenes. | acs.orgresearchgate.net |

| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | TGA, GC-MS | C-O bond cleavage is a key decomposition pathway. | Trifluoroacetic acid, perfluoropropionic acid. | nih.gov |

Redox Reactivity and Stability in Chemical Processes

The redox properties of this compound are of interest for its potential applications in electronic materials and as an intermediate in chemical synthesis. Cyclic voltammetry is a common technique used to investigate the oxidation and reduction potentials of a compound.

Specific cyclic voltammetry data for this compound is not widely published. However, studies on other fluorinated aromatic compounds can provide an indication of its likely electrochemical behavior. The presence of multiple electron-withdrawing fluorine atoms would be expected to make the compound more difficult to oxidize and easier to reduce compared to non-fluorinated biphenyl. The electrochemical reduction of fluorinated aromatic compounds can sometimes lead to C-F bond cleavage. utexas.edu

The electrochemical stability of highly fluorinated compounds is an important consideration in various applications. For example, highly fluorinated tetraphenyl borate (B1201080) anions have been studied for their electrochemical stability, with their decomposition at high positive potentials leading to the formation of highly fluorinated biphenyls. thieme-connect.de This suggests that electrochemical methods could potentially be used to synthesize or modify compounds like this compound. The electrochemical degradation of per- and polyfluoroalkyl substances on boron-doped diamond electrodes has also been demonstrated, highlighting the potential for electrochemical remediation of these persistent compounds. researchgate.net

Interactive Data Table: Representative Redox Potentials of Related Fluorinating Agents wikipedia.org

| Compound | Reduction Potential (V vs. SHE) | Notes |

|---|---|---|

| Molecular Fluorine (F₂) | 2.87 | Strong oxidizing and fluorinating agent. |

| Xenon Difluoride (XeF₂) | 2.64 | Strong oxidizing and fluorinating agent. |

| Selectfluor | 0.57 | Electrophilic fluorinating agent. |

Hammett Plot Analysis for Substituent Effects on Reactivity

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. dalalinstitute.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted reactants to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, measures the sensitivity of a reaction to these substituent effects. libretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge.

A Hammett analysis for a reaction involving this compound would provide valuable mechanistic insight. For example, in a Suzuki-Miyaura coupling reaction, a Hammett plot could be constructed by reacting a series of substituted aryl halides with a specific boronic acid, or vice versa. A study on the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes with phenylboronic acid yielded a linear Hammett plot with a positive reaction constant (ρ = +1.5). rsc.org This positive ρ value is consistent with the oxidative addition step being rate-determining, as electron-withdrawing substituents on the aryl iodide would make the ipso-carbon more electrophilic and thus more susceptible to attack by the Pd(0) catalyst.

Interactive Data Table: Hammett Equation Parameters

| Parameter | Symbol | Description | Interpretation of Value |

|---|---|---|---|

| Substituent Constant | σ | Quantifies the electronic effect (inductive and resonance) of a substituent. | σ > 0: Electron-withdrawing group. σ < 0: Electron-donating group. |

| Reaction Constant | ρ | Measures the sensitivity of a reaction to substituent effects. It is the slope of the Hammett plot. | ρ > 0: Reaction is favored by electron-withdrawing groups (negative charge buildup in transition state). ρ < 0: Reaction is favored by electron-donating groups (positive charge buildup in transition state). Large |ρ|: High sensitivity to substituent effects. |

Advanced Derivatization and Structural Modification Strategies

Regiospecific Functionalization of the Biphenyl (B1667301) Core

The functionalization of the 2,2',4,4'-tetrafluorobiphenyl core is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms activates the aromatic rings towards attack by nucleophiles. The regioselectivity of these reactions is a critical aspect, determined by the electronic and steric environment of the different carbon-fluorine bonds.

Directing Effects of Fluorine Substituents:

In polyfluorinated aromatic compounds, the positions for nucleophilic attack are dictated by the stability of the intermediate Meisenheimer complex. For 2,2',4,4'-tetrafluorobiphenyl, the fluorine atoms at the 4 and 4' positions are generally more susceptible to substitution than those at the 2 and 2' positions. This is attributed to the para-directing effect of the other phenyl ring and the reduced steric hindrance at the 4 and 4' positions.

Influence of Nucleophile and Reaction Conditions:

The nature of the nucleophile and the reaction conditions play a crucial role in controlling the regioselectivity. Strong, hard nucleophiles, such as alkoxides and primary amines, tend to favor substitution at the most electronically deficient positions. Softer nucleophiles may exhibit different selectivity profiles. The choice of solvent can also influence the reaction outcome by stabilizing or destabilizing the transition states.

| Nucleophile | Predominant Substitution Position | Reaction Conditions |

| Alkoxides (e.g., NaOCH₃) | 4 and 4' | Polar aprotic solvent (e.g., DMF, DMSO) |

| Primary Amines (e.g., R-NH₂) | 4 and 4' | Elevated temperatures |

| Thiols (e.g., R-SH) | Dependent on conditions | Base catalysis |

Synthesis of Analogues with Tuned Electronic and Steric Properties

The synthesis of analogues of 2,2',4,4'-tetrafluorobiphenyl allows for the fine-tuning of its electronic and steric properties for specific applications. By introducing various substituents at specific positions, researchers can modulate the molecule's conformation, electron density distribution, and intermolecular interactions.

Tuning Electronic Properties:

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the biphenyl system. This can be quantified using Hammett parameters, which provide a measure of the electronic influence of a substituent. For instance, the introduction of a nitro group (-NO₂) would make the system more electron-deficient, while an amino group (-NH₂) would have the opposite effect. These modifications are crucial for applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical.

Tuning Steric Properties:

The introduction of bulky substituents at the ortho positions (2 and 2') can induce a significant twist in the biphenyl backbone. This steric hindrance affects the dihedral angle between the two phenyl rings, which in turn influences the extent of π-conjugation. Controlling the dihedral angle is important for designing materials with specific optical properties, such as liquid crystals and organic light-emitting diodes (OLEDs).

| Substituent | Position | Expected Effect on Dihedral Angle |

| Methyl (-CH₃) | 2, 2' | Increase |

| tert-Butyl (-C(CH₃)₃) | 2, 2' | Significant Increase |

| Cyano (-CN) | 4, 4' | Minimal |

Formation of Carbon Nanorings and Other Macrocyclic Structures

While direct use of 2,2',4,4'-tetrafluorobiphenyl for the synthesis of carbon nanorings has not been extensively reported, its derivatives are potential precursors for such macrocyclic structures. The construction of carbon nanorings and other macrocycles often involves intramolecular coupling reactions of appropriately functionalized aromatic building blocks.

Potential Synthetic Strategies:

One plausible approach involves the regiospecific introduction of reactive functionalities, such as boronic acids or halides, onto the 2,2',4,4'-tetrafluorobiphenyl core. These functionalized derivatives can then be subjected to transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The fluorine atoms can serve as directing groups during the initial functionalization steps and can also be retained in the final macrocycle to influence its electronic properties and solid-state packing.

The synthesis of perfluorinated cycloparaphenylenes (PFCPPs) has been achieved using nickel-mediated one-pot synthesis, demonstrating the feasibility of creating fully fluorinated carbon nanorings. chemrxiv.org This suggests that polyfluorinated biphenyls could serve as building blocks in similar macrocyclization strategies.

Polymerization and Oligomerization Pathways

The difunctional or tetrafunctional nature of 1-(2,4-Difluorophenyl)-2,4-difluorobenzene makes it a potential monomer for the synthesis of high-performance polymers and oligomers. The strong carbon-fluorine bonds can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants to the resulting materials.

Poly(arylene ether) Synthesis:

One of the most promising polymerization pathways for fluorinated aromatic compounds is nucleophilic aromatic substitution polymerization to form poly(arylene ether)s. In this process, the activated fluorine atoms of 2,2',4,4'-tetrafluorobiphenyl can be displaced by bisphenoxide nucleophiles to form a polyether backbone. The properties of the resulting polymer can be tailored by the choice of the bisphenol comonomer.

Oxidative Coupling Polymerization:

Another potential route is oxidative coupling polymerization. While not directly demonstrated for 2,2',4,4'-tetrafluorobiphenyl, related aromatic compounds can undergo oxidative coupling to form carbon-carbon bonds between monomer units. This could lead to the formation of polyphenylenes with a high degree of fluorination.

Oligomerization:

Controlled oligomerization can be achieved by using a substoichiometric amount of a coupling agent or by employing specific catalysts that favor the formation of short-chain molecules. These oligomers can serve as models for the corresponding polymers or find applications as functional fluids and additives.

| Polymerization/Oligomerization Method | Potential Monomer/Comonomer | Resulting Structure |

| Nucleophilic Aromatic Substitution Polymerization | 2,2',4,4'-Tetrafluorobiphenyl + Bisphenol A | Poly(arylene ether) |

| Oxidative Coupling Polymerization | 2,2',4,4'-Tetrafluorobiphenyl | Polyphenylene |

| Controlled Oligomerization | 2,2',4,4'-Tetrafluorobiphenyl | Fluorinated Biphenyl Oligomers |

Intermolecular Interactions and Supramolecular Assembly of Fluorinated Biphenyls

Hydrogen Bonding Interactions (e.g., C-H...F interactions)

The strength and geometry of C-H...F interactions are influenced by the electronic environment of both the carbon-hydrogen donor and the fluorine acceptor. In molecules like 1-(2,4-Difluorophenyl)-2,4-difluorobenzene, the electron-withdrawing nature of the fluorine atoms can increase the acidity of the aromatic C-H protons, thereby enhancing their ability to act as hydrogen bond donors.

Studies on related fluorinated benzamides have demonstrated the presence of short intermolecular C-H⋯F contacts that influence molecular aggregation. For instance, in the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, intermolecular C-H⋯F contacts with H⋯F distances of 2.49 Å and 2.57 Å are observed, contributing to the formation of cyclic hydrogen-bonded motifs. While direct crystallographic data for this compound is not detailed in the provided search results, the principles observed in analogous structures suggest that similar C-H...F interactions would be crucial in its solid-state packing. The interaction energy of these bonds is generally modest, typically in the range of 0.1-0.4 kcal/mol.

| Interaction Type | Donor | Acceptor | Typical Distance (H...F) | Typical Energy |

| Weak Hydrogen Bond | Aromatic C-H | Aromatic C-F | 2.4 - 2.6 Å | 0.1 - 0.4 kcal/mol |

π-Stacking and Arene-Perfluoroarene Interactions in Crystalline Architectures

The substitution of hydrogen with fluorine atoms in an aromatic ring dramatically alters its quadrupole moment, leading to favorable electrostatic interactions between electron-rich arenes and electron-poor perfluoroarenes. This arene-perfluoroarene interaction is a powerful tool in crystal engineering, promoting the formation of stacked structures. In the case of this compound, the molecule possesses both fluorinated and non-fluorinated phenyl rings, allowing for complex π-stacking arrangements.

The interaction between an arene and a perfluoroarene is characterized by a co-facial arrangement where the electron-rich and electron-poor rings overlap. The fluorination of aromatic rings enhances π–π stacking energy by a combination of electrostatic and dispersion forces. These interactions are a dominant feature in the solid-state structures of many fluorinated aromatic compounds, often leading to the formation of columnar or stacked assemblies.

In the absence of a fully perfluorinated ring, as in this compound, interactions can occur between the partially fluorinated rings. The fluorine substituents create regions of positive and negative electrostatic potential on the aromatic surface, guiding the molecules to adopt specific orientations that maximize attractive electrostatic interactions and minimize repulsion. This can result in slipped-stack or offset arrangements to optimize the interaction between complementary electron-rich and electron-poor regions of adjacent molecules.

| Interaction Type | Participating Moieties | Key Driving Forces |

| Arene-Perfluoroarene Stacking | Electron-rich arene and electron-poor perfluoroarene | Electrostatic (quadrupole-quadrupole), Dispersion |

| π-π Stacking of Fluorinated Rings | Partially fluorinated aromatic rings | Electrostatic, Dispersion |

Dipole-Dipole and Other Electrostatic Interactions

The introduction of highly electronegative fluorine atoms into the biphenyl (B1667301) structure creates significant bond dipoles (C-F). The vector sum of these bond dipoles results in a net molecular dipole moment, which plays a crucial role in the intermolecular organization. The magnitude and orientation of the molecular dipole are highly dependent on the substitution pattern of the fluorine atoms.

Beyond simple dipole-dipole interactions, other electrostatic forces, such as those between the lone pairs of fluorine atoms and positively charged regions of neighboring molecules, contribute to the cohesive energy of the molecular solid. The interplay of these various electrostatic interactions, in conjunction with dispersion forces, dictates the final supramolecular architecture.

Self-Assembly Principles and Controlled Supramolecular Architectures

The specific and directional nature of the intermolecular interactions discussed above allows for the programmed self-assembly of fluorinated biphenyls into well-defined supramolecular structures. By tuning the pattern of fluorination, it is possible to control the balance of these non-covalent forces and thus direct the assembly process towards desired architectures.

The principles of self-assembly in these systems are governed by the thermodynamic drive to reach the lowest energy state, which is achieved through the optimization of all intermolecular interactions. For example, the strong tendency for arene-perfluoroarene stacking can be exploited to create columnar structures, which are of interest for applications in organic electronics. Similarly, the directionality of C-H...F hydrogen bonds and dipole-dipole interactions can be used to engineer specific two-dimensional or three-dimensional networks.

The self-assembly process is not only relevant in the solid state but also in solution and at interfaces. Fluorinated compounds often exhibit unique solubility and interfacial behavior due to their fluorous nature, leading to the formation of micelles, vesicles, or other aggregates in solution.

| Interaction | Directionality | Influence on Self-Assembly |

| C-H...F Hydrogen Bonds | High | Formation of specific 1D, 2D, or 3D networks |

| Arene-Perfluoroarene Stacking | High | Promotes columnar or layered structures |

| Dipole-Dipole Interactions | High | Leads to anti-parallel alignment of molecules |

Influence of Intermolecular Forces on Macroscopic Orientational Order

The collective effect of these weak intermolecular interactions can give rise to long-range orientational order, leading to the formation of liquid crystalline phases. Fluorinated biphenyls are a well-known class of liquid crystal materials, and their mesomorphic properties are exquisitely sensitive to their molecular structure and the nature of their intermolecular forces.

The introduction of lateral fluorine substituents, as in this compound, can significantly impact the liquid crystal behavior. Lateral fluorines can increase the molecular aspect ratio and the dihedral angle between the phenyl rings. This can weaken intermolecular π-π stacking, leading to lower melting points and the suppression of smectic phases in favor of nematic phases.

The strong molecular dipoles resulting from fluorination are also critical for the dielectric properties of liquid crystals, which are essential for their application in display technologies. The balance between dipole-dipole interactions, dispersion forces, and steric effects determines the stability and temperature range of the various liquid crystal phases. The subtle interplay of these forces allows for the fine-tuning of the macroscopic properties of these materials by making small changes to the molecular structure.

Applications in Advanced Materials Science and Technologies

Liquid Crystalline Materials Development

Fluorinated biphenyl (B1667301) compounds are integral to modern liquid crystal display (LCD) technologies. Their role extends from defining the fundamental properties of the liquid crystal (LC) phase to enhancing the performance of the final display device.

Design Principles for Fluorinated Biphenyl Liquid Crystals

The design of fluorinated biphenyl liquid crystals is a deliberate process of molecular engineering aimed at optimizing a suite of properties required for display applications. The introduction of fluorine is a key strategy due to its profound impact on molecular polarity, intermolecular forces, and conformational stability. researchgate.net

A primary design goal is the creation of a tailored molecular dipole moment. researchgate.net The strategic placement of highly electronegative fluorine atoms on the biphenyl core generates strong, stable C-F dipoles. tandfonline.com The magnitude and orientation of the net molecular dipole moment are critical, as they directly govern the dielectric anisotropy of the material, a key parameter for switching LCs with an electric field. researchgate.net

Fluorination also influences the physical shape and packing of the molecules. Lateral fluorine substitution can alter the dihedral angle between the two phenyl rings, which in turn affects intermolecular π-π stacking. tandfonline.com This modification of intermolecular interactions is used to disrupt excessive crystal packing, leading to lower melting points and broader temperature ranges for the desired nematic liquid crystal phase. researchgate.netmdpi.com Furthermore, the low polarizability of the C-F bond results in weak van der Waals forces, which contributes to a lower viscosity, a crucial factor for achieving fast switching speeds in displays. nih.gov

Influence of Fluorination on Mesophase Behavior and Electro-Optical Properties

The substitution of hydrogen with fluorine atoms in biphenyl structures has a significant and predictable influence on the material's mesophase behavior and its electro-optical characteristics. These changes are fundamental to the performance of liquid crystal displays.

Mesophase Behavior: Fluorination is a powerful tool for modulating the phase transition temperatures of liquid crystals. It frequently leads to a reduction in the melting point and a widening of the nematic phase, which is the operational phase for many display modes. mdpi.comresearcher.life By weakening intermolecular interactions, fluorine substitution can also suppress the formation of more ordered, viscous smectic phases that are undesirable in many applications. tandfonline.comresearchgate.net

Visco-Elastic Properties: A key advantage of using fluorinated compounds is the typical reduction in rotational viscosity (γ₁). tandfonline.com Lower viscosity allows the liquid crystal directors to reorient more quickly in response to an electric field, resulting in faster display switching times. tandfonline.comnih.gov This effect is largely attributed to the weaker intermolecular dispersion forces associated with fluorinated molecules. nih.gov

The table below summarizes the general effects of fluorination on key liquid crystal properties.

| Property | General Effect of Fluorination | Underlying Rationale | Citations |

| Mesophase Behavior | Lowers melting point, broadens nematic range, suppresses smectic phases. | Weakens intermolecular packing and interactions due to steric and electronic effects. | mdpi.comresearcher.liferesearchgate.net |

| Dielectric Anisotropy (Δε) | Typically increases; can be engineered to be positive or negative. | Introduction of strong, localized C-F bond dipoles alters the net molecular dipole moment. | tandfonline.commdpi.comresearchgate.net |

| Optical Anisotropy (Δn) | Can be increased or decreased depending on the molecular design. | Alters the overall molecular polarizability and electronic conjugation. | tandfonline.comtandfonline.comnih.gov |

| Rotational Viscosity (γ₁) | Generally decreases. | Reduced intermolecular dispersion forces stemming from the low polarizability of the C-F bond. | tandfonline.comtandfonline.comnih.gov |

Fast-Response Liquid Crystal Display Dopants

To meet the demand for high-performance displays with minimal motion blur, achieving fast response times is critical. Highly fluorinated biphenyls and related structures, such as fluorinated biphenyl ethers, are often used as dopants in liquid crystal mixtures to enhance switching speeds. tandfonline.comresearchgate.net

Organic Electronics and Optoelectronic Devices

The unique electronic characteristics imparted by fluorine atoms make fluorinated aromatic compounds, including the 1-(2,4-Difluorophenyl)-2,4-difluorobenzene scaffold, promising candidates for use in organic electronic and optoelectronic devices. smolecule.com Their stability and tunable electronic properties are valuable for creating next-generation organic semiconductors and components for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org

Organic Semiconductors and Charge Carrier Mobility

The performance of organic electronic devices, such as organic field-effect transistors (OFETs), is fundamentally dependent on the efficiency of charge transport within the semiconducting material. mdpi.comtsijournals.com This efficiency is quantified by the charge carrier mobility. Fluorination is a key strategy for tuning the properties of organic semiconductors. rsc.org

The strong electron-withdrawing nature of fluorine atoms directly influences the electronic structure of a molecule, generally lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can facilitate easier electron injection and enhance the material's resistance to oxidative degradation. rsc.org

Charge carrier mobility is highly sensitive to the molecular packing and degree of order in the solid state. acs.orgrsc.org Efficient transport relies on significant orbital overlap between adjacent molecules. acs.org Fluorination impacts this in several ways: C–H···F interactions can play a crucial role in the supramolecular organization, potentially promoting a π-stack arrangement that is favorable for charge mobility. rsc.org Conversely, electrostatic repulsion between fluorine atoms on neighboring molecules can also alter the packing structure. Therefore, the precise placement of fluorine is critical in designing high-mobility materials. rsc.org

This table outlines key factors influencing charge carrier mobility and the role of fluorination.

| Factor | Description | Influence of Fluorination | Citations |

| Molecular Packing | The 3D arrangement of molecules in the solid state, which determines the degree of electronic coupling. | Can significantly alter packing through specific intermolecular interactions (e.g., C–H···F) and electrostatic forces. | rsc.orgrsc.org |

| Structural Order | The degree of crystallinity and long-range order in the material. Higher order generally leads to higher mobility. | Can influence the tendency of a material to crystallize and the morphology of thin films. | acs.orgfrontiersin.org |

| Intermolecular Interactions | The nature and strength of non-covalent forces (π-stacking, van der Waals, dipole-dipole) between molecules. | Introduces strong dipoles and specific interactions that can dictate the supramolecular assembly. | nih.govrsc.orgacs.org |

| HOMO/LUMO Energy Levels | Determines the ease of charge injection from electrodes and the intrinsic stability of the material. | The strong electron-withdrawing effect of fluorine lowers both HOMO and LUMO energy levels. | rsc.org |

Components in Organic Light-Emitting Diodes (OLEDs)

OLEDs are constructed from multiple layers of organic materials, each serving a specific function, such as hole injection, hole transport, emission, and electron transport. stackexchange.com Fluorinated organic compounds are valuable in the design of these components. nih.govsmolecule.com The this compound structure, with its high fluorine content and stable aromatic core, represents a foundational building block for more complex OLED materials.

Applications in Organic Solar Cells and Dye-Sensitized Solar Cells

The primary effects of incorporating units such as this compound into polymer donors or small molecule acceptors for OSCs include:

Energy Level Tuning: The strong electron-withdrawing nature of fluorine atoms effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. nih.gov A lowered HOMO level in the donor material typically leads to a higher open-circuit voltage (Voc) in the solar cell, which is a key contributor to increased power conversion efficiency (PCE). nih.gov

Morphology Control: Fluorination can alter the surface free energies of the materials, which in turn affects the miscibility of the donor and acceptor components in the bulk heterojunction (BHJ). nih.gov This allows for the formation of an optimal active layer morphology with enhanced domain purity and the creation of hierarchical domain sizes, which balances charge separation and transport, facilitating efficient charge collection. nih.govosti.gov

Research on various fluorinated building blocks has demonstrated these principles. For instance, the use of fluorinated benzothiadiazole in donor-acceptor copolymers has been shown to fine-tune energy levels, improve molecular packing, and ultimately enhance the PCE of OSCs. nih.gov Similarly, studies on small-molecule donors have shown that fluorination leads to an optimal active layer morphology, enabling PCEs of over 11%. nih.govosti.gov In DSSCs, fluorinated groups can enhance photocurrent and photovoltage by influencing dye loading and reducing charge recombination at the photoanode surface. researchgate.net The introduction of fluorophenyl groups into porphyrin dyes, for example, has been studied to modulate the performance of DSSCs. worldscientific.com

| Parameter | Effect of Fluorination | Underlying Mechanism | Reference |

|---|---|---|---|

| Open-Circuit Voltage (Voc) | Generally Increases | Lowers HOMO energy level of the donor material due to the electron-withdrawing nature of fluorine. | nih.gov |

| Short-Circuit Current (Jsc) | Can Increase | Improved light absorption and optimized morphology leading to more efficient charge generation and transport. | researchgate.net |

| Fill Factor (FF) | Can Increase | Balanced charge transport and reduced recombination losses due to favorable morphology and molecular packing. | nih.gov |

| Power Conversion Efficiency (PCE) | Generally Increases | Cumulative effect of improvements in Voc, Jsc, and FF. | osti.gov |

| Device Stability | Can Increase | Higher hydrophobicity of fluorinated materials can enhance moisture stability. | researchgate.net |

Molecular Wires and Diodes

The concept of using single molecules as active components in electronic circuits, such as molecular wires and diodes, represents the ultimate goal of miniaturization in electronics. A molecular wire must be capable of transporting charge efficiently between two electrodes. Biphenyl-based molecules are frequently studied for this purpose due to their rigid, conjugated structure that facilitates electron delocalization.

While the specific use of this compound as a molecular wire or diode is not extensively documented, studies on similar molecules provide a basis for its potential in this area. The conductance of a single molecule junction is highly dependent on the molecule's structure and its coupling to the electrodes. nih.gov For instance, [1,1'-biphenyl]-4,4'-dithiol has been shown to form conductive molecular junctions with a pronounced conductance close to 0.01 G₀ (where G₀ is the quantum of conductance). nih.gov

The introduction of fluorine atoms onto the biphenyl backbone, as in this compound, would be expected to significantly modulate its charge transport properties. The electron-withdrawing fluorine substituents can:

Alter Molecular Orbital Energies: Lower the energy of the frontier molecular orbitals (HOMO and LUMO), which would affect the alignment of these orbitals with the Fermi level of the electrodes, thereby influencing the efficiency of charge injection and transport.

Modify Electronic Coupling: Change the electronic coupling (Γ) between the molecule and the electrodes.

Influence Conformation: The steric and electrostatic effects of fluorine atoms can alter the torsional angle between the two phenyl rings, which has a strong impact on the π-conjugation and, consequently, the molecule's conductance.

This ability to tune electronic properties through substitution is fundamental to designing molecular-scale electronic components. By creating asymmetry in the molecule, for example, by using different electrode anchoring groups or an asymmetric substitution pattern, it is possible to induce rectifying (diode-like) behavior in the current-voltage characteristics. nih.gov Therefore, the tetrafluoro-biphenyl core serves as a promising platform for fundamental studies in molecular electronics.

Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are essential components for next-generation flexible electronics, such as displays and sensors. kyushu-u.ac.jp The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. tum.de The fluorinated nature of this compound makes it and its derivatives potential candidates for use in high-performance OFETs. smolecule.com

The incorporation of fluorine atoms into organic semiconductors can confer several advantages: